![molecular formula C25H30N2O4 B1290407 1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate CAS No. 676607-30-0](/img/structure/B1290407.png)

1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

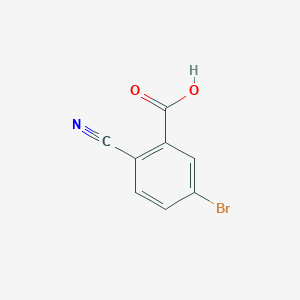

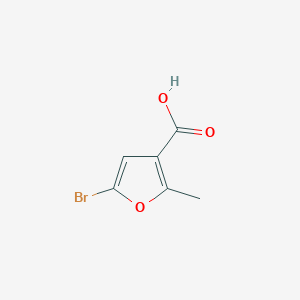

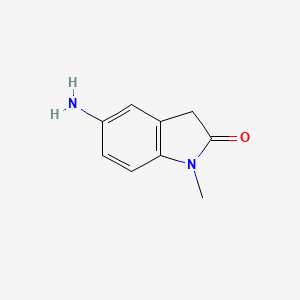

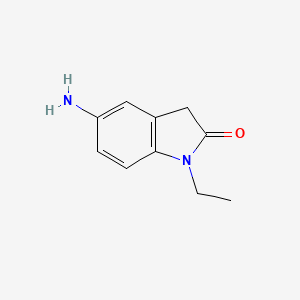

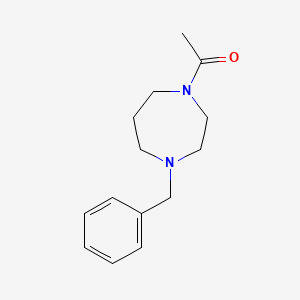

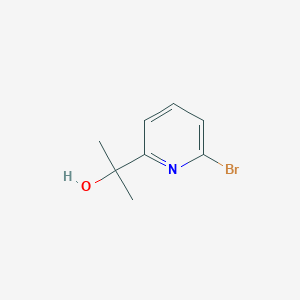

The compound “1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate” is a type of spiro[indoline-3,4’-piperidine] derivative . It is a part of a class of compounds known as spirooxindoles, which have a distinctive place in organic and medicinal chemistry .

Synthesis Analysis

The synthesis of spiro[indoline-3,4’-piperidine] derivatives, including “1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate”, is an active research field in organic chemistry . One of the common methods for the synthesis of these compounds involves a three-component cyclocondensation reaction of isatins, pyrazolones, and malononitrile .Molecular Structure Analysis

The molecular formula of “1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate” is C17H24N2O2 . It has an average mass of 288.385 Da and a monoisotopic mass of 288.183777 Da .Chemical Reactions Analysis

Spiro[indoline-3,4’-piperidine] derivatives, including “1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate”, are known to participate in various chemical reactions. For instance, they can undergo Lewis acid-catalyzed C(sp3)–H bond functionalization .Physical And Chemical Properties Analysis

The compound “1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate” is a solid at room temperature . It has a Log Kow (KOWWIN v1.67 estimate) of 4.20 . The boiling point is estimated to be 375.91°C, and the melting point is estimated to be 149.87°C .Applications De Recherche Scientifique

Cancer Treatment

Spiroindole and spirooxindole derivatives have shown bioactivity against cancer cells . Their inherent three-dimensional nature and ability to project functionalities in all three dimensions make them potential biological targets .

Antimicrobial Applications

These compounds have demonstrated antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs.

Treatment of Various Diseases

Spiroindole and spirooxindole derivatives have been used in the treatment of various diseases affecting the human body . This broad spectrum of potential applications makes them valuable in the field of medicine.

Synthesis of Alkaloids

Spiroindole and spirooxindoles form the core building blocks of many alkaloids with potential pharmaceutical activity . They are known as the central skeletons of many alkaloids, such as Horsfiline, Mitraphylline, Marefortine, Welwitindolinone A, Elacomine, and Alstonisine .

Antidiabetic Applications

These compounds have shown potential antidiabetic properties . This makes them potential candidates for the development of new antidiabetic drugs.

Anticonvulsant Applications

Spiroindole and spirooxindole derivatives have demonstrated anticonvulsant properties . This makes them potential candidates for the development of new anticonvulsant drugs.

Antiviral Applications

These compounds have shown potential antiviral activities . This makes them potential candidates for the development of new antiviral drugs.

Production of Various Types of Medicines

Spirocyclic systems, such as spiroindole and spirooxindoles, can be used as synthetic precursors for the production of various types of medicines .

Safety and Hazards

The compound should be stored in a refrigerator . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302 and H317, and the precautionary statements include P280, P305, P338, and P351 .

Orientations Futures

Spiro[indoline-3,4’-piperidine] derivatives, including “1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate”, have significant potential in drug design processes . Future research could focus on developing novel synthetic procedures for these compounds, as well as exploring their potential therapeutic applications .

Mécanisme D'action

Target of Action

It’s known that spiroindole and spirooxindole scaffolds, which are structurally similar to the compound , have been found to have bioactivity against cancer cells, microbes, and various types of diseases . They have become biological targets due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions .

Mode of Action

Compounds with similar structures, such as spiroindole and spirooxindole derivatives, have shown a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities . Their three-dimensional structure and rigidity lead to good affinity to 3D proteins .

Biochemical Pathways

Similar compounds like spiroindole and spirooxindole derivatives have shown to inhibit microtubule assembly and dampen the operation of muscarinic serotonin receptors .

Result of Action

Similar compounds have shown a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .

Propriétés

IUPAC Name |

1-O'-benzyl 1-O-tert-butyl spiro[2H-indole-3,4'-piperidine]-1,1'-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O4/c1-24(2,3)31-23(29)27-18-25(20-11-7-8-12-21(20)27)13-15-26(16-14-25)22(28)30-17-19-9-5-4-6-10-19/h4-12H,13-18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNBPRNQZPMQQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)C4=CC=CC=C41 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)

amino}acetic acid](/img/structure/B1290363.png)